3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide 3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 921542-42-9
VCID: VC4990920
InChI: InChI=1S/C19H19BrN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23)
SMILES: CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1=O)C)C
Molecular Formula: C19H19BrN2O3
Molecular Weight: 403.276

3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide

CAS No.: 921542-42-9

Cat. No.: VC4990920

Molecular Formula: C19H19BrN2O3

Molecular Weight: 403.276

* For research use only. Not for human or veterinary use.

3-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide - 921542-42-9

Specification

CAS No. 921542-42-9
Molecular Formula C19H19BrN2O3
Molecular Weight 403.276
IUPAC Name 3-bromo-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide
Standard InChI InChI=1S/C19H19BrN2O3/c1-19(2)11-25-16-8-7-14(10-15(16)22(3)18(19)24)21-17(23)12-5-4-6-13(20)9-12/h4-10H,11H2,1-3H3,(H,21,23)
Standard InChI Key KFUAIHPGPNMZPK-UHFFFAOYSA-N
SMILES CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1=O)C)C

Introduction

Structural Overview

The compound contains the following key structural features:

  • Benzamide Core: The molecule features a benzamide group, which is a common pharmacophore in medicinal chemistry.

  • Bromo Substitution: A bromine atom is attached to the benzene ring, potentially enhancing reactivity and biological activity.

  • Oxazepine Ring: The seven-membered oxazepine ring fused with a benzene ring contributes to the rigidity and unique electronic properties of the molecule.

  • Trimethyl Substituents: The trimethyl groups on the oxazepine ring increase lipophilicity and may influence binding interactions with biological targets.

Molecular Formula

The molecular formula can be deduced as C18H19BrN2O3C_{18}H_{19}BrN_2O_3, reflecting the presence of bromine, nitrogen, oxygen, and a fused heterocyclic system.

Synthesis

The synthesis of such compounds typically involves multistep organic reactions. While specific synthetic routes for this exact compound are not readily available in the literature provided, analogous molecules are often synthesized using:

  • Amide Bond Formation: Reaction between an amine (derived from the oxazepine precursor) and a bromo-substituted benzoyl chloride under basic conditions.

  • Ring Closure: Formation of the oxazepine ring may involve cyclization reactions starting from appropriately substituted precursors.

  • Functionalization: Introduction of bromine via electrophilic aromatic substitution or halogenation reactions.

Characterization

Characterization techniques for such compounds include:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR to confirm the chemical environment of hydrogens and carbons.

    • Chemical shifts for aromatic protons and methyl groups would provide critical structural insights.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=395m/z = 395 (expected for C18H19BrN2O3C_{18}H_{19}BrN_2O_3).

  • Infrared Spectroscopy (IR):

    • Peaks for amide bonds (1650\sim 1650 cm1^{-1}) and carbonyl groups (1700\sim 1700 cm1^{-1}).

  • X-ray Crystallography:

    • To determine the precise three-dimensional structure.

Potential Applications

Compounds with similar structures are often evaluated for their biological activities due to their pharmacologically relevant scaffolds:

  • Antimicrobial Activity:

    • Bromine substitution in aromatic systems has been associated with enhanced antimicrobial properties .

  • Anti-inflammatory Properties:

    • Oxazepine derivatives have shown promise as anti-inflammatory agents by inhibiting enzymes such as cyclooxygenase or lipoxygenase .

  • Anticancer Potential:

    • Benzamide derivatives are explored for their ability to inhibit cancer cell proliferation through various mechanisms .

Molecular Docking

In silico studies could predict binding affinities to biological targets such as enzymes or receptors. For example, docking studies might reveal interactions with active sites of kinases or metalloproteins.

Data Table

PropertyDetails
Molecular FormulaC18H19BrN2O3C_{18}H_{19}BrN_2O_3
Molecular Weight~395 g/mol
Functional GroupsBenzamide, Oxazepine, Bromobenzene
Key Spectroscopic PeaksNMR (1H^1H, 13C^{13}C), IR (~1700 cm1^{-1})
Biological ActivitiesAntimicrobial, Anti-inflammatory, Anticancer

Future Research Directions

To fully explore the potential of this compound:

  • Biological Testing:

    • Evaluate its activity against bacterial strains and cancer cell lines.

  • Structure-Activity Relationship (SAR):

    • Modify substituents on the benzamide or oxazepine rings to optimize activity.

  • Pharmacokinetics Studies:

    • Assess solubility, metabolic stability, and bioavailability.

This compound's unique structure suggests it could serve as a lead molecule for drug development in various therapeutic areas. Further experimental studies are needed to validate its potential applications.

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